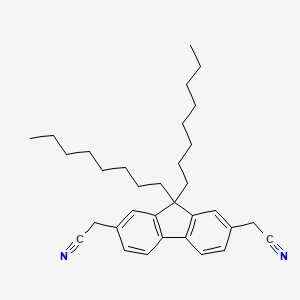
2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile is an organic compound that belongs to the fluorene family It is characterized by its unique structure, which includes a fluorene core substituted with dioctyl groups and acetonitrile functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile typically involves the reaction of 9,9-dioctylfluorene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the fluorene core. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorene core allows it to participate in π-π interactions, which can influence its electronic properties. Additionally, the acetonitrile groups can engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: Similar structure but with thiophene groups instead of acetonitrile.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric form with similar fluorene core but different functional groups.
9,9-Dioctyl-2,7-dibromofluorene: Contains bromine atoms instead of acetonitrile groups.
Uniqueness
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile is unique due to its combination of dioctyl substitution and acetonitrile functionalities, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions and stability.
Propiedades
Número CAS |
894357-09-6 |
|---|---|
Fórmula molecular |
C33H44N2 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
2-[7-(cyanomethyl)-9,9-dioctylfluoren-2-yl]acetonitrile |
InChI |
InChI=1S/C33H44N2/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)31-25-27(19-23-34)15-17-29(31)30-18-16-28(20-24-35)26-32(30)33/h15-18,25-26H,3-14,19-22H2,1-2H3 |
Clave InChI |
VTJIYULLACOGPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)CC#N)C3=C1C=C(C=C3)CC#N)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



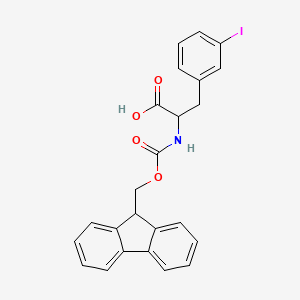



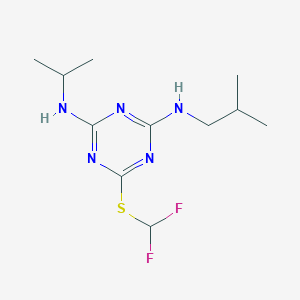

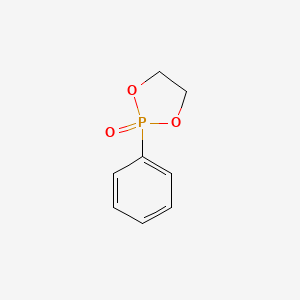
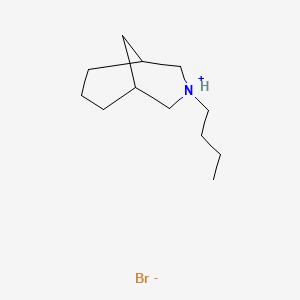
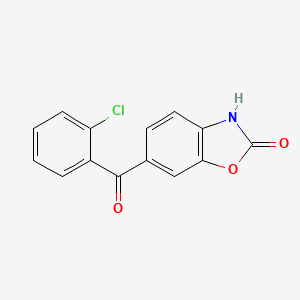
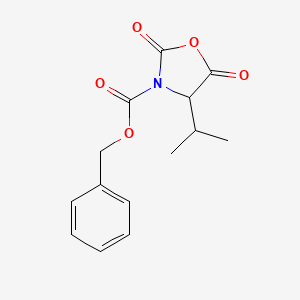

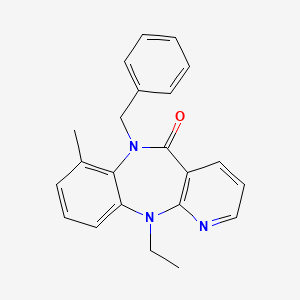
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)
